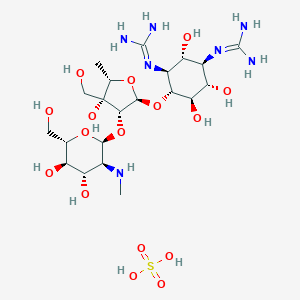
1,1,2,2-tetrafluoro-N,N-dimethylethanamine
Overview
Description
Synthesis Analysis
The synthesis of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine involves the reaction of tetrafluoroethylene with dimethylamine, resulting in a high yield (96-98%) of the target compound. This method provides an effective route for producing alkyl fluorides from alcohols, with primary alcohols reacting at elevated temperatures and secondary and tertiary alcohols reacting more rapidly at 0-10°C (Petrov et al., 2001).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds demonstrates unusual bonding modes, as observed in the study of perfluorobenzene and its polymeric forms. These structures exhibit intermolecular synthon interactions, highlighting the unique behavior of fluorine atoms in close proximity to each other (Varadwaj et al., 2015).
Chemical Reactions and Properties
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine acts as a selective fluorinating agent, effectively converting alcohols into alkyl fluorides. This reactivity underscores its utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Petrov et al., 2001).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine were not identified, related research on fluorinated compounds provides insights into the impact of fluorination on physical properties. Fluorinated compounds often exhibit unique behaviors due to the high electronegativity and small size of the fluorine atom, affecting properties such as boiling points, solubility, and stability.
Chemical Properties Analysis
The chemical properties of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, particularly its reactivity as a fluorinating agent, highlight its potential in various chemical transformations. The ability to convert alcohols to alkyl fluorides with high efficiency demonstrates its value in the synthesis of fluorinated organic compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability (Petrov et al., 2001).
Scientific Research Applications
Application 1: Synthesis of Heterocyclic Compounds
- Summary of the Application: 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is used as a fluoroalkyl amino reagent (FAR) in the synthesis of heterocyclic compounds bearing emergent fluorinated substituents .
- Methods of Application: The specific methods of application involve the use of FARs to introduce fluoroalkyl moieties onto (hetero)aromatic derivatives . The exact procedures would depend on the specific heterocyclic compound being synthesized.
- Results or Outcomes: The use of FARs, including 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, has been shown to be an efficient method for the introduction of various fluorinated groups onto (hetero)aromatic derivatives .
Application 2: High-Voltage Electrolyte Solvents
- Summary of the Application: 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is considered a promising candidate for high-voltage electrolyte solvents .
- Methods of Application: The specific methods of application would involve using this compound as a solvent in high-voltage electrolyte systems . The exact procedures would depend on the specific system and application.
- Results or Outcomes: While the exact outcomes would depend on the specific system and application, the use of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine as a solvent is expected to enhance the performance of high-voltage electrolyte systems .
Application 3: Synthesis of Fluorinated Mesogens
- Summary of the Application: 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is used in the synthesis of calamitic fluorinated mesogens . These mesogens have complex crystallization behavior and are potential models for perfluorosulfonic acid membranes (PFSA) .
- Methods of Application: The compound is derived in three steps from 1,1,2,2–tetrafluoro–2–(1,1,2,2–tetrafluoro–2–iodoethoxy)ethanesulfonyl fluoride . The resulting compound exhibits intricate thermal behavior .
- Results or Outcomes: The study underscores the pivotal role of precursor self-organization in aligning channels during membrane fabrication, ensuring controlled and oriented positioning .
Application 4: Synthesis of Fluorinated Ethers
- Summary of the Application: 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is used in the synthesis of fluorinated ethers, specifically 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) .
- Methods of Application: The specific methods of application would involve using this compound in the synthesis of TTE . The exact procedures would depend on the specific synthesis process.
- Results or Outcomes: The use of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine in the synthesis of TTE has been shown to be an efficient method .
Safety And Hazards
properties
IUPAC Name |
1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620545 | |
| Record name | N,N-dimethyl-2H-perfluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine | |
CAS RN |
1550-50-1 | |
| Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-dimethyl-2H-perfluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















